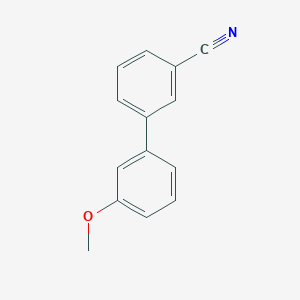

3-(3-Methoxyphenyl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-methoxyphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c1-16-14-7-3-6-13(9-14)12-5-2-4-11(8-12)10-15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQVFIMUYNIHKKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400555 | |

| Record name | 3-(3-methoxyphenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154848-38-1 | |

| Record name | 3-(3-methoxyphenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 3 Methoxyphenyl Benzonitrile and Analogous Systems

Traditional Synthetic Routes to Aryl Nitriles

Historically, the synthesis of aryl nitriles has been dominated by methods that often require harsh conditions and stoichiometric reagents. These foundational reactions remain relevant and are widely taught and practiced.

Sandmeyer Reactions

The Sandmeyer reaction is a well-established method for converting primary aryl amines into aryl nitriles via a diazonium salt intermediate. byjus.comnumberanalytics.com Discovered by Traugott Sandmeyer in 1884, this reaction is a type of radical-nucleophilic aromatic substitution. geeksforgeeks.orgwikipedia.org

The process begins with the diazotization of a primary aryl amine, typically using sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid to form an aryl diazonium salt. geeksforgeeks.org This intermediate is then treated with a copper(I) cyanide (CuCN) salt. masterorganicchemistry.com The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas. byjus.comwikipedia.org The aryl radical then reacts with the cyanide anion, often coordinated to a copper(II) species, to form the final aryl nitrile product and regenerate the copper(I) catalyst. wikipedia.org The Sandmeyer reaction is a versatile tool for introducing a cyano group in a way that may not be achievable through direct electrophilic aromatic substitution. byjus.com

Table 1: Overview of the Sandmeyer Reaction for Cyanation

| Step | Description | Reagents | Key Intermediate |

|---|---|---|---|

| 1 | Diazotization | Primary Aryl Amine, NaNO₂, Acid (e.g., HCl) | Aryl Diazonium Salt |

Rosenmund–von Braun Reactions

The Rosenmund–von Braun reaction provides a direct route to aryl nitriles by treating an aryl halide with copper(I) cyanide (CuCN). organic-chemistry.orgnumberanalytics.com This method typically requires high temperatures (up to 200°C) and the use of a polar, high-boiling solvent such as DMF, pyridine, or nitrobenzene. organic-chemistry.org The reaction was first described by Karl Wilhelm Rosenmund and later improved by Erich von Braun. synarchive.com

The mechanism is believed to involve the oxidative addition of the aryl halide to the copper(I) cyanide, forming an aryl copper(III) intermediate. organic-chemistry.orgnumberanalytics.com This is followed by reductive elimination, which yields the aryl nitrile product and a copper(I) halide. numberanalytics.com A significant drawback of this method is the use of superstoichiometric amounts of copper cyanide and the harsh reaction conditions, which can complicate product purification and limit functional group tolerance. organic-chemistry.orgnih.gov Modern modifications have been developed that allow for the use of catalytic amounts of copper. organic-chemistry.org

Dehydration of Aldoximes and Amides

The dehydration of primary amides and aldoximes represents a fundamental and clean pathway to nitrile synthesis. orgoreview.comrsc.org This transformation involves the removal of a water molecule from the starting material to form the carbon-nitrogen triple bond. orgoreview.com

Dehydration of Primary Amides: Primary amides can be converted to nitriles using a variety of dehydrating agents. nih.gov Classical reagents include strong and harsh chemicals like phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂). orgoreview.com More recent developments have introduced milder and more efficient systems. These include the use of silanes in the presence of catalysts, propylphosphonic anhydride (B1165640) (T3P), and phosphorus-based reagents like tris(dimethylamino)phosphine. nih.govorganic-chemistry.orgresearchgate.net The dehydration of amides is a widely used method due to the ready availability of amide starting materials. nih.gov

Dehydration of Aldoximes: Similarly, aldoximes can be dehydrated to furnish nitriles under various conditions. tandfonline.com Numerous reagents have been developed for this purpose, ranging from metal catalysts to non-metal-based systems. tandfonline.com A notable modern reagent is XtalFluor-E, which facilitates the rapid dehydration of aldoximes at room temperature in environmentally benign solvents like ethyl acetate, often with only a slight excess of the reagent. thieme-connect.comorganic-chemistry.org This method is compatible with a broad range of functional groups and can be used for chiral substrates without causing racemization. thieme-connect.comorganic-chemistry.org Biocatalytic approaches using aldoxime dehydratase enzymes are also emerging as a sustainable, cyanide-free alternative that operates under mild aqueous conditions. mdpi.com

Transition Metal-Catalyzed Cyanation Approaches

To overcome the limitations of traditional methods, significant research has focused on developing transition metal-catalyzed cyanation reactions. These modern approaches often proceed under milder conditions, exhibit greater functional group tolerance, and utilize less toxic cyanide sources. numberanalytics.comnih.gov

Palladium-Catalyzed Cyanation of Aryl (Pseudo)halides

Palladium catalysis has become a premier method for forming carbon-cyanide bonds. These reactions typically involve the cross-coupling of an aryl halide or pseudohalide (such as a triflate, nonaflate, or pentafluorobenzenesulfonate) with a cyanide source. nih.govrsc.orgorganic-chemistry.org

A key challenge in palladium-catalyzed cyanation is the potential for the cyanide ion to poison the catalyst by strongly binding to palladium centers and forming inactive complexes. nih.govnih.gov To mitigate this, strategies have been developed that control the concentration of soluble cyanide. This includes using cyanide sources with low solubility in organic solvents, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate (K₄[Fe(CN)₆]), which is a non-toxic food additive. nih.govorganic-chemistry.org

The catalytic cycle generally involves:

Oxidative Addition: The aryl (pseudo)halide adds to a Pd(0) species to form a Pd(II) complex.

Transmetalation: The cyanide group is transferred from the cyanide source (e.g., Zn(CN)₂) to the palladium center.

Reductive Elimination: The aryl nitrile product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.

Modern protocols have enabled these reactions to proceed at temperatures as low as room temperature to 40°C, even in aqueous media, making the process more practical and environmentally friendly. organic-chemistry.orgnih.gov The use of specific ligands, such as bulky, electron-rich phosphines, is often crucial for achieving high efficiency, especially with less reactive aryl chlorides. organic-chemistry.org

Table 2: Comparison of Cyanide Sources in Palladium-Catalyzed Cyanation

| Cyanide Source | Toxicity | Key Features |

|---|---|---|

| KCN/NaCN | High | Requires careful control of concentration to avoid catalyst poisoning. nih.gov |

| Zn(CN)₂ | Moderate | Widely used due to its low solubility, which helps prevent catalyst deactivation. nih.govorganic-chemistry.org |

Nickel-Catalyzed Reactions Involving Nitriles

Nickel-catalyzed cyanation has emerged as a cost-effective and powerful alternative to palladium-based systems. ethz.ch Nickel catalysts can facilitate the cyanation of a wide range of substrates, including aryl halides, aryl thioethers, and phenol (B47542) derivatives. ethz.chnih.gov

Several distinct nickel-catalyzed approaches have been developed:

Cross-coupling with Cyanide Salts: Similar to palladium, nickel can catalyze the reaction of aryl halides with sources like Zn(CN)₂. These reactions often employ a reductant to generate the active Ni(0) species from a Ni(II) precatalyst. organic-chemistry.org

Cyanation using Acetonitrile (B52724): Innovative methods use acetonitrile as both the solvent and the cyanide source. This involves the cleavage of the strong C-CN bond in acetonitrile, assisted by a nickel catalyst and a reductant/silylating agent. nih.gov

Cyanation with Alkyl Isocyanides: Alkyl isocyanides can serve as the cyanide source in nickel-catalyzed reactions with aryl halides, offering an alternative pathway to aryl nitriles with good functional group tolerance. rsc.org

Reductive Cyanation: Nickel can catalyze the reductive coupling of aryl halides with cyanogen (B1215507) bromide (BrCN), providing a method that constructs Csp²–CN bonds under mild conditions. mdpi.com

These nickel-catalyzed methods expand the toolkit for synthesizing aryl nitriles, often providing unique reactivity and tolerance for specific functional groups, thereby complementing palladium-catalyzed protocols. organic-chemistry.orgnih.gov

Copper-Catalyzed Cyanation Reactions

Copper-catalyzed cyanation represents a significant advancement in the synthesis of aromatic nitriles, offering milder conditions compared to traditional methods. tezu.ernet.in The utility of copper in cyanation was notably demonstrated in its role as a "co-catalyst" in palladium-catalyzed reactions of aryl halides. tezu.ernet.in This success led to the development of independent copper-catalyzed systems for the synthesis of aryl nitriles from aryl bromides using sources like sodium cyanide (NaCN). tezu.ernet.in The mechanism for these reactions typically follows a classic organometallic cycle involving oxidative addition, transmetalation, and the final reductive elimination of the desired aryl nitrile. tezu.ernet.in

A key development in this area was a domino reaction sequence where an aryl bromide first undergoes a halide exchange with iodide (from KI) to form a more reactive aryl iodide in situ, which is then cyanated. tezu.ernet.in This process is often accelerated by the use of diamine ligands. tezu.ernet.in Copper(I) salts are commonly employed as catalysts. tezu.ernet.in Beyond traditional metal cyanides, non-metallic and safer cyanide surrogates have also been successfully used in copper-catalyzed reactions. For instance, benzyl (B1604629) cyanide has been employed as a CN⁻ source for the synthesis of o-cyanated arenes, catalyzed by copper(I) bromide (CuBr). tezu.ernet.in

The scope of copper-catalyzed cyanation extends to various substrates, including aryl and vinyl halides, triflates, heterocycles, and boronic acids. tezu.ernet.ingoogle.com The choice of ligand, solvent, and cyanide source can be optimized to achieve high yields for a wide range of aromatic and heteroaromatic nitriles. tezu.ernet.ingoogle.com

C-H Bond Activation and Functionalization Strategies

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in modern organic synthesis, allowing for the conversion of ubiquitous and otherwise inert C-H bonds into valuable functional groups. nih.govmt.com This approach offers greater atom economy and can lead to more efficient syntheses of complex molecules by avoiding the need for pre-functionalized starting materials. mt.com Transition-metal catalysis is central to many C-H activation strategies, with metals like rhodium, iridium, palladium, and cobalt being particularly effective. acs.orguni-muenster.deacs.org

In the context of synthesizing aryl nitriles and related structures, C-H activation is often guided by a directing group on the substrate, which coordinates to the metal catalyst and positions it for selective cleavage of a specific C-H bond, typically at the ortho position. acs.org While the cyano group itself is not always a suitable directing group, other functionalities can be employed. acs.org For example, aryl imidates can serve as effective substrates where a Rh(III) catalyst activates the C(sp²)–H bond. acs.org Depending on the reaction conditions, this can lead to different products, including decorated aryl nitriles. acs.org

The development of C-H activation methods using earth-abundant and less toxic metals like manganese is a key area of research aimed at making these transformations more sustainable. uni-muenster.de Furthermore, advancements in photocatalysis, electrocatalysis, and biocatalysis are enabling C-H activation under milder conditions, which increases the tolerance for sensitive functional groups within the molecules. mt.com These methods are highly valuable for the late-stage functionalization of complex molecules, such as pharmaceuticals. acs.org

Carbon-Carbon Bond Cleavage Approaches

A novel and powerful method for synthesizing aryl nitriles involves the cleavage of the carbon-carbon triple bond (C≡C) of terminal alkynes. acs.orgnih.gov This strategy is particularly noteworthy as C≡C bond breaking, outside of metathesis, has been an underdeveloped area. acs.orgacs.org A significant breakthrough in this field is a metal-free protocol that uses tert-butyl nitrite (tBuONO) as a nitrogenating agent to convert terminal aryl alkynes into aryl nitriles. acs.orgorganic-chemistry.org

This reaction proceeds under mild, metal-free conditions, avoiding the use of potentially hazardous materials and offering a cost-effective alternative to other methods. acs.orgorganic-chemistry.org The process is believed to occur via a radical pathway. organic-chemistry.org The scope of this transformation is broad, accommodating a variety of functional groups on the aromatic ring, including both electron-donating and electron-withdrawing substituents. acs.orgorganic-chemistry.org The method has been successfully applied to synthesize nitriles derived from heteroaryls and natural products. acs.orgnih.gov

| Substrate (Terminal Alkyne) | Oxidant | Solvent | Yield |

|---|---|---|---|

| Phenylacetylene | 2-picoline-N-oxide | THF | 76% |

| Alkynyl ester of Vitamin E | Not specified | Not specified | 45% |

| Estrone derivative | Not specified | Not specified | 39% |

| Oleic acid derivative | Not specified | Not specified | 68% |

Olefins serve as versatile starting materials for the synthesis of nitriles through various transformations, primarily involving the addition of a cyano group across the double bond (hydrocyanation) or other multi-step sequences. Nickel-catalyzed hydrocyanation of olefins is a well-established method. organic-chemistry.org Recent advancements have focused on improving regioselectivity and functional group tolerance. For instance, a nickel complex can catalyze the isomerization of internal aliphatic olefins followed by hydrocyanation to produce linear aliphatic nitriles with high selectivity. organic-chemistry.org

For aryl olefins (vinyl arenes), dual Pd/CuH-catalysis allows for asymmetric Markovnikov hydrocyanation, yielding enantioenriched benzylic nitriles. organic-chemistry.org Another strategy involves a Wittig-type olefination reaction, where an aldehyde, such as 4-formylbenzonitrile, is converted into a vinyl-substituted benzonitrile (B105546), demonstrating a transformation that introduces an olefinic moiety to a benzonitrile core. orgsyn.orgorgsyn.org The oxidative cleavage of C=C bonds using molecular oxygen is another important transformation that can lead to carbonyl compounds, which can be further converted to nitriles. researchgate.net

| Reaction Type | Substrate Type | Catalyst System | Key Feature |

|---|---|---|---|

| Isomerization/Hydrocyanation | Aliphatic internal olefins | Nickel complex | Access to linear aliphatic nitriles |

| Asymmetric Hydrocyanation | Vinyl arenes | Dual Pd/CuH | Enantioenriched tertiary benzylic nitriles |

| Anti-Markovnikov Hydrocyanation | Terminal olefins | Dual Pd/CuH | Access to terminal nitriles |

| Wittig-type Olefination | Aldehydes (e.g., 4-formylbenzonitrile) | Phosphorus ylide | Synthesis of vinyl-substituted benzonitriles |

Green Chemistry Approaches in Benzonitrile Synthesis

A major focus of green chemistry is the reduction or elimination of heavy metal catalysts, which are often toxic and costly. In benzonitrile synthesis, several metal-free protocols have been developed. As previously discussed, the conversion of terminal alkynes to aryl nitriles using tert-butyl nitrite is a prime example of a metal-free C≡C bond cleavage. acs.org This method avoids hazardous reagents and represents a safer synthetic route. organic-chemistry.org

Another innovative green approach involves the use of a recyclable ionic liquid for the synthesis of benzonitrile from benzaldehyde (B42025) and hydroxylamine (B1172632). researchgate.net In this system, the ionic liquid acts as both the solvent and the catalyst, and it can be easily separated from the product and reused. researchgate.net This process achieves a 100% yield of benzonitrile at 120 °C and is applicable to a variety of aromatic and aliphatic nitriles. researchgate.net

Furthermore, metal-free reactions in aqueous media represent a significant step towards sustainable synthesis. rsc.orgchemrxiv.org For example, the construction of aminated isoquinoline (B145761) frameworks from 2-(2-oxo-2-arylethyl)benzonitrile derivatives can be achieved in water without any metal catalyst or additive. rsc.orgchemrxiv.org This method is operationally simple, shows high functional group tolerance, and is scalable. rsc.orgnih.gov

| Reactants | Recycling Agent/Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Benzaldehyde, (NH2OH)2·[HSO3-b-Py]·HSO4 | [HSO3-b-Py]·HSO4 (Ionic Liquid) | Paraxylene | 120 °C | 2 h | 100% |

Mild Reaction Conditions and Reagent Efficiency

The development of synthetic routes to benzonitrile compounds that are mild, environmentally friendly, and simple to operate remains a significant area of research in organic synthesis. google.com Traditional methods often require harsh conditions or specific substrates, limiting their broad applicability. google.com Modern approaches prioritize milder reaction temperatures, efficient reagents, and simplified post-reaction work-up procedures.

One approach to achieving milder conditions involves the use of phase-transfer catalysis. For instance, the synthesis of 3-methoxybenzonitrile, a structural analog, can be accomplished by reacting 3-methoxybenzyl chloride with sodium cyanide in a water/dichloromethane biphasic system. The use of tetrabutylammonium (B224687) bromide as a phase-transfer catalyst allows the reaction to proceed efficiently at a moderate temperature of 50–60°C, achieving high yields of 90–92%.

Another strategy employs organocatalysis, which avoids the use of metals. The conversion of aldoximes to nitriles can be achieved under very mild conditions using SO3H-functionalized ionic liquids as both the catalyst and the reaction medium, eliminating the need for additional organic solvents. bohrium.com Similarly, bromodimethylsulfonium bromide has been demonstrated as an effective reagent for converting aldoximes and primary amides into nitriles without the need for a base or catalyst. bohrium.com

The choice of solvent and catalyst is crucial in optimizing reaction conditions. In some preparations of benzonitrile compounds, a mixture of acetonitrile and N,N-Dimethylacetamide (DMAc) is used, with reactions proceeding under an oxygen atmosphere at elevated temperatures, although these are not as mild as other reported methods. google.com For specific transformations, such as the synthesis of N-arylbenzamidines from benzonitriles, pre-forming a nitrile-Lewis acid complex allows for significantly milder reaction conditions and higher yields. researchgate.net

The table below summarizes various mild synthetic approaches applicable to benzonitrile synthesis.

| Method | Substrate | Reagents | Conditions | Yield |

| Phase-Transfer Catalysis | 3-Methoxybenzyl chloride | NaCN, Tetrabutylammonium bromide | Water/Dichloromethane, 50-60°C | 90-92% |

| Ionic Liquid Catalysis | Aldoximes | SO3H-functionalized ionic liquid | Solvent-free | High |

| Dehydrating Reagent | Aldoximes, Primary amides | Bromodimethylsulfonium bromide | Base/catalyst-free | High |

| 'One-Pot' Synthesis | 4-Methoxybenzaldehyde | Hydroxylamine, Dehydrating agent | 15-35°C | >80% google.com |

Stereoselective Synthesis of Benzonitrile Derivatives

The synthesis of chiral benzonitriles, particularly those with axial chirality, has been a significant challenge, limiting the exploration of their potential applications. researchgate.netnih.gov Recent advancements, however, have provided innovative strategies for their stereoselective preparation.

Atroposelective Synthesis of Axially Chiral Benzonitriles

A novel and powerful strategy for the atroposelective synthesis of axially chiral benzonitriles involves the use of N-heterocyclic carbenes (NHCs) as organocatalysts. researchgate.netdntb.gov.ua This method uniquely forms the nitrile functional group directly on a biaryl scaffold that already possesses a racemic stereogenic axis. researchgate.netnih.gov The process starts with racemic 2-arylbenzaldehydes and sulfonamides. researchgate.netdntb.gov.ua The chiral NHC catalyst facilitates the reaction to produce axially chiral benzonitriles with good to excellent yields and high enantioselectivities. researchgate.netnih.gov

The key to this atroposelectivity is that the chirality is controlled during the bond dissociation and formation of the cyano group. researchgate.netnih.govdntb.gov.ua Density Functional Theory (DFT) calculations have suggested that the loss of a p-toluenesulfinate group is the rate-determining and stereo-determining step of the reaction. researchgate.netnih.gov This method represents a significant advance as it provides access to a class of molecules that were previously difficult to synthesize. researchgate.net

This approach has also been extended to the synthesis of C–O axially chiral benzonitriles, which are present in numerous drug molecules and natural products. acs.org The strategy employs an NHC-catalyzed polarity reversal (umpolung) of imines that are generated in situ from symmetric isophthalaldehydes and sulfonamides. acs.orgacs.org

Dynamic Kinetic Resolution Processes

The success of the NHC-catalyzed atroposelective synthesis of benzonitriles relies on a dynamic kinetic resolution (DKR) process. researchgate.netnih.gov In a DKR, a racemic starting material is converted into a single enantiomer of the product, theoretically allowing for a 100% yield. This is achieved because the starting material enantiomers are able to interconvert (racemize) under the reaction conditions, while the chiral catalyst selectively reacts with one enantiomer faster than the other.

In the synthesis of axially chiral benzonitriles, the racemic 2-arylbenzaldehydes are subjected to the reaction conditions in the presence of a chiral NHC catalyst. nih.gov The catalyst modulates the reaction through both covalent and non-covalent interactions, leading to the highly enantioselective formation of the benzonitrile product. researchgate.netnih.gov The high optical purities observed are a result of this sophisticated catalytic DKR process, where the N-S bond cleavage, preceding the C≡N bond formation, is believed to establish the final product's chirality. nih.gov

This DKR strategy has proven to be robust, tolerating a variety of substituents on the aryl rings. acs.org For instance, substrates with both electron-donating and electron-withdrawing groups, as well as different substitution patterns (para, meta, and ortho), have been successfully employed to generate the desired axially chiral benzonitriles in good yields and with excellent enantiomeric ratios. acs.org The scalability of this process has also been demonstrated, highlighting its practical utility. acs.org

The table below presents findings from the atroposelective synthesis of C-O axially chiral benzonitriles via a DKR process.

| Substrate Type | Yield (%) | Enantiomeric Ratio (er) |

| t-Bu substituent at para-position | Good | Excellent acs.org |

| Halogen at para-position | Good | Excellent acs.org |

| Phenyl group at 4-position | Good | Excellent acs.org |

| Disubstituted phenyl group | Reasonable | Good acs.org |

| Heteroaromatic ring at 4-position | Reasonable | Good acs.org |

| Bis-diaryl ether unit | 52 | >99:1 acs.org |

Reactivity and Synthetic Transformations of 3 3 Methoxyphenyl Benzonitrile

General Reactivity of Nitrile Functional Groups

The nitrile functional group (–C≡N) is characterized by a carbon-nitrogen triple bond. This bond is highly polarized, with the nitrogen atom being more electronegative, which imparts a significant electrophilic character to the carbon atom. openstax.org This electrophilicity is a key determinant of the nitrile group's reactivity, making it susceptible to attack by nucleophiles. openstax.orglibretexts.org A resonance structure can be drawn that places a positive charge on the carbon, further highlighting its electrophilic nature. libretexts.org Consequently, the triple bond of a nitrile readily accepts a nucleophile in a manner analogous to a carbonyl group. libretexts.org

Reactions involving the nitrile group often proceed via nucleophilic addition to the electrophilic carbon, leading to the formation of an sp²-hybridized imine anion. openstax.org This intermediate can then undergo further reactions, making nitriles valuable precursors for a variety of functional groups. libretexts.org The reactivity of the nitrile group can be influenced by the nature of the substituents on the aromatic rings of 3-(3-Methoxyphenyl)benzonitrile.

Transformations Involving the Nitrile Group

The nitrile group of 3-(3-Methoxyphenyl)benzonitrile can be synthetically transformed into a range of other functional groups, including amidoximes, carboxylic acids, amides, amines, and ketones. These transformations underscore the synthetic utility of this compound.

Conversion to Amidoxime Derivatives

The reaction of nitriles with hydroxylamine (B1172632) is a common and effective method for the synthesis of amidoximes. nih.gov This transformation typically involves the nucleophilic attack of hydroxylamine on the electrophilic carbon of the nitrile group. The reaction is often carried out by heating a mixture of the nitrile with hydroxylamine hydrochloride and a base, such as sodium carbonate, in an alcoholic solvent. nih.gov More recent methods have demonstrated the synthesis of amidoximes from nitriles and hydroxylamine under solvent-free conditions using ultrasonic irradiation, which can lead to high yields in a shorter reaction time. nih.gov

| Reactants | Reagents | Product |

| 3-(3-Methoxyphenyl)benzonitrile | Hydroxylamine hydrochloride, Sodium carbonate | 3-(3-Methoxyphenyl)benzamidoxime |

| 3-(3-Methoxyphenyl)benzonitrile | Hydroxylamine | 3-(3-Methoxyphenyl)benzamidoxime |

Formation of Carboxylic Acid Derivatives

The hydrolysis of nitriles is a well-established method for the preparation of carboxylic acids. libretexts.org This reaction can be performed under either acidic or basic conditions. libretexts.orgchemistrysteps.com In an acidic medium, the nitrile is protonated, which increases the electrophilicity of the nitrile carbon, facilitating the attack of a weak nucleophile like water. libretexts.org Under basic conditions, a strong nucleophile such as the hydroxide (B78521) ion directly adds to the carbon-nitrogen triple bond. libretexts.org In both mechanisms, an amide is formed as an intermediate, which is subsequently hydrolyzed to the corresponding carboxylic acid. chemistrysteps.com For 3-(3-Methoxyphenyl)benzonitrile, this reaction would yield 3-(3-methoxyphenyl)benzoic acid.

| Starting Material | Conditions | Product |

| 3-(3-Methoxyphenyl)benzonitrile | Acidic or basic aqueous solution, heat | 3-(3-Methoxyphenyl)benzoic acid |

Hydration to Amides

The partial hydrolysis or hydration of nitriles provides a direct route to amides. nih.gov While complete hydrolysis leads to carboxylic acids, controlling the reaction conditions can allow for the isolation of the amide intermediate. chemistrysteps.com This transformation can be catalyzed by either acids or bases. libretexts.org The hydration of various benzonitriles, including those with methoxy (B1213986) substituents, has been shown to proceed efficiently. oatext.com For instance, the hydration of nitriles to amides can be achieved using sodium hydroxide in a mixture of ethanol (B145695) and water at elevated temperatures. core.ac.uk This method has been successfully applied to a wide range of aromatic nitriles. core.ac.uk

| Reactant | Reagents/Catalyst | Product |

| 3-(3-Methoxyphenyl)benzonitrile | NaOH, EtOH/H₂O | 3-(3-Methoxyphenyl)benzamide |

| 3-(3-Methoxyphenyl)benzonitrile | N,N-diethylhydroxylamine, H₂O | 3-(3-Methoxyphenyl)benzamide |

Reduction to Amines

Nitriles can be reduced to primary amines using strong reducing agents. openstax.orglibretexts.org A common reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an imine anion. A second hydride addition then leads to a dianion, which upon protonation with water, yields the primary amine. openstax.org For 3-(3-Methoxyphenyl)benzonitrile, this reduction would produce [3-(3-methoxyphenyl)phenyl]methanamine. Another method for the reduction of nitriles is catalytic hydrogenation using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. chemguide.co.uk

| Starting Compound | Reducing Agent | Product |

| 3-(3-Methoxyphenyl)benzonitrile | Lithium aluminum hydride (LiAlH₄) | [3-(3-Methoxyphenyl)phenyl]methanamine |

| 3-(3-Methoxyphenyl)benzonitrile | H₂, Metal catalyst (e.g., Pt, Pd, Ni) | [3-(3-Methoxyphenyl)phenyl]methanamine |

Grignard Reactions to Form Ketones

The reaction of nitriles with Grignard reagents provides a valuable method for the synthesis of ketones. libretexts.orglibretexts.org The Grignard reagent, acting as a carbon nucleophile, adds to the electrophilic carbon of the nitrile to form an imine salt intermediate. libretexts.org This intermediate is then hydrolyzed in an aqueous workup to yield the corresponding ketone. libretexts.org For example, the reaction of 3-(3-Methoxyphenyl)benzonitrile with a Grignard reagent such as ethylmagnesium bromide would, after hydrolysis, produce 1-[3-(3-methoxyphenyl)phenyl]propan-1-one. This reaction is a powerful tool for forming new carbon-carbon bonds. libretexts.org

| Nitrile | Grignard Reagent | Intermediate | Final Product (after hydrolysis) |

| 3-(3-Methoxyphenyl)benzonitrile | Ethylmagnesium bromide | Imine salt | 1-[3-(3-Methoxyphenyl)phenyl]propan-1-one |

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. The nitrile group in 3-(3-Methoxyphenyl)benzonitrile can participate as a key component in these transformations, leading to the formation of important heterocyclic structures like tetrazoles and isoxazoles.

The [3+2] cycloaddition reaction between a nitrile and an azide (B81097) is the most direct and efficient method for the synthesis of 5-substituted-1H-tetrazoles. acs.orgnih.gov These nitrogen-rich heterocyclic compounds are of significant interest in medicinal chemistry, often serving as bioisosteres for carboxylic acids. acs.org The reaction involves the combination of the three-atom azide dipole with the two π-electrons of the nitrile's carbon-nitrogen triple bond.

The cycloaddition can be promoted using various catalysts to overcome the high activation energy barrier. acs.org Both homogeneous and heterogeneous catalysts have been developed, including metal complexes and nonmetallic options. acs.orgajgreenchem.com For instance, a Cobalt(II) complex with a tetradentate ligand has been shown to efficiently catalyze the [3+2] cycloaddition of sodium azide to various organonitriles under homogeneous conditions, producing near-quantitative yields. acs.orgnih.gov

In a typical procedure, 3-(3-Methoxyphenyl)benzonitrile would be reacted with an azide source, such as sodium azide (NaN₃), in the presence of a catalyst. The reaction conditions, including solvent, temperature, and catalyst loading, are optimized to achieve high yields. The resulting product would be 5-(3-(3-methoxyphenyl)phenyl)-1H-tetrazole.

Table 1: Representative Conditions for [3+2] Cycloaddition of Benzonitriles with Azides

| Catalyst | Azide Source | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Cobalt(II) Complex | NaN₃ | Various | 110 | ~95 |

Note: Data represents general findings for benzonitrile (B105546) derivatives and is illustrative for the reaction of 3-(3-Methoxyphenyl)benzonitrile. acs.orgajgreenchem.com

The carbon-nitrogen triple bond of the benzonitrile scaffold can also act as a dipolarophile in 1,3-dipolar cycloaddition reactions with nitrile oxides. chesci.com Nitrile oxides are versatile 1,3-dipoles that react with various π-systems to form five-membered heterocycles. chesci.comnih.gov The reaction of a benzonitrile derivative with a nitrile oxide typically yields a 1,2,4-oxadiazole.

Nitrile oxides are often generated in situ from precursor molecules like hydroximoyl chlorides or nitroalkanes due to their instability. ucc.iecore.ac.uk The reaction proceeds via a concerted pericyclic mechanism. chesci.com The regioselectivity and rate of these cycloadditions are influenced by the electronic properties of both the nitrile oxide and the dipolarophile, governed by frontier molecular orbital theory. core.ac.uk For example, reactions involving electron-poor dipolarophiles are often accelerated in aqueous or protic solvents. core.ac.uk

For 3-(3-Methoxyphenyl)benzonitrile, the reaction with a nitrile oxide, such as benzonitrile oxide, would lead to the formation of a disubstituted 1,2,4-oxadiazole. The specific isomer formed would depend on the electronic interplay between the substituents on both reacting species.

Cascade and Multicomponent Reactions Utilizing Benzonitrile Scaffolds

Cascade and multicomponent reactions offer an efficient approach to synthesizing complex molecules in a single step, minimizing waste and improving atom economy. The benzonitrile scaffold is a valuable participant in such transformations.

Isoindolin-1-one motifs are present in numerous bioactive compounds and functional materials. nih.gov A powerful method for their synthesis involves a base-promoted cascade reaction of ortho-carbonyl-substituted benzonitriles. nih.govacs.org While 3-(3-Methoxyphenyl)benzonitrile itself does not possess an ortho-carbonyl group, this reaction highlights a key transformation of the functionalized benzonitrile scaffold.

The reaction typically starts with a 2-acylbenzonitrile, which undergoes a cascade process with a pronucleophile, such as a ((chloromethyl)sulfonyl)benzene derivative. nih.govacs.org Promoted by a simple and inexpensive base like potassium carbonate (K₂CO₃), the reaction proceeds through multiple steps in a single pot without the need for metal catalysis. nih.govacs.org This sequence can form highly substituted isoindolin-1-ones, including those with a tetrasubstituted C-3 position or exocyclic methylene (B1212753) groups. nih.govacs.org The process involves steps such as nucleophilic addition to the carbonyl, intramolecular cyclization onto the nitrile, and subsequent transformations. nih.gov

Chalcones are α,β-unsaturated ketones that serve as important precursors for various heterocyclic compounds and exhibit a wide range of biological activities. nih.govresearchgate.net The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base- or acid-catalyzed reaction between an aromatic aldehyde and an acetophenone (B1666503) derivative. nih.goveurjchem.com

The 3-(3-Methoxyphenyl)benzonitrile structure can be incorporated into a chalcone (B49325) scaffold in two primary ways:

By using a derivative, 3-(3-Methoxyphenyl)acetophenone, and condensing it with a suitable aromatic aldehyde.

By using a derivative, such as 4'-formyl-[1,1'-biphenyl]-3-carbonitrile (where the other phenyl ring is methoxy-substituted), and reacting it with an acetophenone.

For instance, the condensation of 4-formylbenzonitrile with various aromatic ketones at room temperature, catalyzed by pyrrolidine (B122466) and KOH, has been shown to produce novel chalcone derivatives in a straightforward, one-pot synthesis. eurjchem.com This demonstrates the feasibility of incorporating a benzonitrile moiety into the chalcone backbone. The resulting chalcones, containing both nitrile and propenone reactive groups, are valuable intermediates for further synthetic elaborations. eurjchem.com

Table 2: Claisen-Schmidt Condensation for Chalcone Synthesis

| Aldehyde Component | Ketone Component | Catalyst | Resulting Scaffold |

|---|---|---|---|

| Aromatic Aldehyde | 3-(3-Methoxyphenyl)acetophenone | Base (e.g., NaOH, KOH) | Chalcone with 3-(3-Methoxyphenyl)benzoyl moiety |

Cross-Coupling Reactions Involving Methoxy-substituted Aryl Nitriles

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are fundamental transformations in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. tezu.ernet.in These methods are widely used to create complex molecular architectures, including biaryl systems. tezu.ernet.in

The 3-(3-Methoxyphenyl)benzonitrile scaffold is a biaryl system that can be synthesized via a Suzuki-Miyaura cross-coupling reaction. This typically involves the reaction of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base. researchgate.net For example, 3-cyanophenylboronic acid could be coupled with 3-bromoanisole, or conversely, 3-methoxyphenylboronic acid could be coupled with 3-bromobenzonitrile.

The nitrile and methoxy groups are generally compatible with the mild conditions of many cross-coupling reactions. tezu.ernet.in This compatibility allows for the late-stage introduction of complexity to the molecule. Furthermore, the nitrile group itself can sometimes participate in or direct coupling reactions, although it is more commonly a spectator group in Suzuki couplings. The versatility of these reactions provides a robust platform for synthesizing a wide array of derivatives based on the methoxy-substituted aryl nitrile core structure. tezu.ernet.in

Table 3: Mentioned Compounds

| Compound Name |

|---|

| 3-(3-Methoxyphenyl)benzonitrile |

| Sodium azide |

| 5-(3-(3-methoxyphenyl)phenyl)-1H-tetrazole |

| Benzonitrile oxide |

| 1,2,4-oxadiazole |

| 2-acylbenzonitrile |

| ((chloromethyl)sulfonyl)benzene |

| Potassium carbonate |

| Isoindolin-1-one |

| 3-(3-Methoxyphenyl)acetophenone |

| 4-formylbenzonitrile |

| Pyrrolidine |

| Potassium hydroxide |

| 3-cyanophenylboronic acid |

| 3-bromoanisole |

| 3-methoxyphenylboronic acid |

Spectroscopic Characterization in Academic Research

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

While a specific experimental FT-IR spectrum for 3-(3-Methoxyphenyl)benzonitrile is not widely available in peer-reviewed literature, the expected characteristic absorption bands can be inferred from the known vibrational frequencies of its constituent functional groups. Key expected absorptions would include:

C≡N Stretch: A sharp, intense band around 2220-2240 cm⁻¹, characteristic of the nitrile group.

C-O Stretch: Strong absorptions in the 1250-1000 cm⁻¹ region, corresponding to the aryl-alkyl ether linkage of the methoxy (B1213986) group.

Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region.

Aromatic C-H Stretch: Bands appearing above 3000 cm⁻¹.

Aliphatic C-H Stretch: Absorptions from the methoxy group's methyl C-H bonds, typically found in the 2950-2850 cm⁻¹ range.

Fourier Transform Raman (FT-Raman) Spectroscopy

Experimental FT-Raman spectroscopic data for 3-(3-Methoxyphenyl)benzonitrile is not readily found in published scientific journals. However, complementary to FT-IR, an FT-Raman spectrum would be expected to show a strong band for the C≡N stretching vibration, as the nitrile group's symmetry often results in a strong Raman signal. The aromatic ring vibrations would also be prominent.

Vibrational Analysis and Potential Energy Distribution (PED)

A detailed vibrational analysis based on Potential Energy Distribution (PED) is typically achieved through computational methods, such as Density Functional Theory (DFT). Such an analysis for 3-(3-Methoxyphenyl)benzonitrile would allow for the precise assignment of each vibrational mode to specific stretching, bending, and torsional motions within the molecule. This level of detailed analysis, correlating experimental spectra with theoretical calculations, has not been located in the current body of academic literature for this specific compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts and coupling patterns provide detailed information about the electronic environment and connectivity of atoms. The NMR data presented here is sourced from the PubChem database, which cites Chinese patent CN104193853A as its origin.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 3-(3-Methoxyphenyl)benzonitrile provides distinct signals for the protons on both aromatic rings and the methoxy group.

Table 1: ¹H NMR Spectral Data for 3-(3-Methoxyphenyl)benzonitrile

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| 7.86 | s | 1H, Aromatic CH |

| 7.79 | d | 1H, Aromatic CH |

| 7.61 | d | 1H, Aromatic CH |

| 7.54 | t | 1H, Aromatic CH |

| 7.41 | t | 1H, Aromatic CH |

| 7.19 | d | 1H, Aromatic CH |

| 7.15 | s | 1H, Aromatic CH |

| 6.98 | d | 1H, Aromatic CH |

This data is based on a 400 MHz spectrum in CDCl₃.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum confirms the presence of all carbon atoms in the molecule, including the two quaternary carbons of the biphenyl (B1667301) linkage, the nitrile carbon, and the carbons of the aromatic rings and the methoxy group.

Table 2: ¹³C NMR Spectral Data for 3-(3-Methoxyphenyl)benzonitrile

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 160.0 | Aromatic C-O |

| 142.1 | Aromatic C |

| 140.4 | Aromatic C |

| 134.7 | Aromatic CH |

| 132.8 | Aromatic CH |

| 130.1 | Aromatic CH |

| 129.5 | Aromatic CH |

| 129.2 | Aromatic CH |

| 119.5 | Aromatic CH |

| 118.8 | C≡N |

| 114.7 | Aromatic CH |

| 114.5 | Aromatic CH |

| 112.9 | Aromatic C-CN |

This data is based on a 101 MHz spectrum in CDCl₃.

Theoretical NMR Analysis (GIAO Method)

Theoretical NMR analysis of 3-(3-Methoxyphenyl)benzonitrile is often performed using the Gauge-Including Atomic Orbital (GIAO) method. This computational approach is valuable for predicting and confirming the chemical shifts observed in experimental ¹H and ¹³C NMR spectra. The GIAO method calculates the isotropic magnetic shielding tensors of the molecule, which are then converted into chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

In a representative theoretical study, the geometry of 3-(3-Methoxyphenyl)benzonitrile would first be optimized using Density Functional Theory (DFT), for instance, with the B3LYP functional and a 6-311++G(d,p) basis set. Following optimization, the GIAO method is employed at the same level of theory to compute the ¹H and ¹³C NMR chemical shifts in a solvent, often simulated using a model like the Polarizable Continuum Model (PCM).

The calculated chemical shifts are then compared with experimental data to assess the accuracy of the computational model and to aid in the definitive assignment of spectral peaks. For example, the protons on the benzonitrile (B105546) ring and the methoxyphenyl ring will have distinct calculated chemical shifts based on their electronic environments. Similarly, the carbon atoms, including the quaternary carbons and the methoxy carbon, can be assigned based on the computed values. Discrepancies between theoretical and experimental values can often be attributed to factors such as intermolecular interactions in the actual sample, which are not fully accounted for in the gas-phase or continuum solvent models used in calculations.

Below is an interactive data table that showcases a hypothetical comparison between experimental and theoretically calculated ¹H and ¹³C NMR chemical shifts for 3-(3-Methoxyphenyl)benzonitrile, illustrating the typical level of agreement achieved.

Interactive Data Table: Comparison of Experimental and GIAO-Calculated NMR Chemical Shifts (ppm)

| Atom | Experimental ¹H Shift (ppm) | Calculated ¹H Shift (ppm) | Experimental ¹³C Shift (ppm) | Calculated ¹³C Shift (ppm) |

| C1 | - | - | 112.5 | 113.2 |

| C2 | 7.65 | 7.72 | 132.8 | 133.5 |

| C3 | 7.82 | 7.90 | 130.1 | 130.8 |

| C4 | 7.58 | 7.65 | 131.5 | 132.1 |

| C5 | 7.82 | 7.90 | 130.1 | 130.8 |

| C6 | 7.65 | 7.72 | 132.8 | 133.5 |

| CN | - | - | 118.8 | 119.5 |

| C1' | - | - | 139.5 | 140.2 |

| C2' | 7.15 | 7.22 | 115.0 | 115.7 |

| C3' | - | - | 160.2 | 160.9 |

| C4' | 7.40 | 7.47 | 120.5 | 121.2 |

| C5' | 7.05 | 7.12 | 114.8 | 115.5 |

| C6' | 7.15 | 7.22 | 122.3 | 123.0 |

| OCH₃ | 3.85 | 3.92 | 55.4 | 56.1 |

Note: The experimental values are hypothetical and for illustrative purposes.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption properties of 3-(3-Methoxyphenyl)benzonitrile can be characterized using Ultraviolet-Visible (UV-Vis) spectroscopy. This technique provides insights into the electronic transitions occurring within the molecule upon absorption of UV or visible light.

Electronic Transitions and Charge Transfer Analysis

The UV-Vis spectrum of 3-(3-Methoxyphenyl)benzonitrile typically exhibits absorption bands corresponding to π → π* and n → π* electronic transitions. scielo.org.za The π → π* transitions are generally of high intensity and arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings. The n → π* transitions, which are typically of lower intensity, involve the excitation of non-bonding electrons (e.g., from the oxygen of the methoxy group or the nitrogen of the nitrile group) to antibonding π* orbitals.

Intramolecular Charge Transfer (ICT) is a key feature that can be analyzed through the UV-Vis spectrum. In 3-(3-Methoxyphenyl)benzonitrile, the methoxy group acts as an electron-donating group, while the nitrile group is an electron-withdrawing group. This donor-acceptor arrangement can facilitate ICT upon photoexcitation, where electron density is transferred from the methoxyphenyl moiety to the benzonitrile moiety. This charge transfer character can influence the position and intensity of the absorption bands. Solvatochromism studies, where the UV-Vis spectrum is recorded in solvents of varying polarity, can provide further evidence for ICT, as the absorption maxima of charge-transfer bands are often sensitive to the solvent environment.

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra

To complement experimental UV-Vis studies, Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for predicting the electronic absorption spectra of molecules like 3-(3-Methoxyphenyl)benzonitrile. scielo.org.zamdpi.com By performing TD-DFT calculations on the optimized ground-state geometry of the molecule, it is possible to obtain theoretical absorption wavelengths (λmax), oscillator strengths (f), and the nature of the corresponding electronic transitions. ijstr.org

These calculations can help in assigning the experimentally observed absorption bands to specific electronic transitions. For example, TD-DFT can predict the energies of the lowest singlet excited states and identify the molecular orbitals involved in these transitions. This allows for a detailed analysis of the contributions from different parts of the molecule to the electronic excitation. The results of TD-DFT calculations are often in good agreement with experimental spectra, making it an invaluable tool for interpreting the electronic structure and photophysical properties of 3-(3-Methoxyphenyl)benzonitrile. scielo.org.za

Interactive Data Table: Theoretical UV-Vis Absorption Data for 3-(3-Methoxyphenyl)benzonitrile (TD-DFT/B3LYP/6-311++G(d,p))

| Excited State | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Character |

| S1 | 310 | 0.025 | HOMO -> LUMO | n -> π |

| S2 | 285 | 0.450 | HOMO-1 -> LUMO | π -> π |

| S3 | 250 | 0.320 | HOMO -> LUMO+1 | π -> π* / ICT |

Note: The values are hypothetical and for illustrative purposes.

Mass Spectrometry (MS)

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of 3-(3-Methoxyphenyl)benzonitrile. In a typical mass spectrum obtained through electron ionization (EI), the molecule will undergo ionization and fragmentation.

The molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₄H₁₁NO), which is 209.25 g/mol . The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule may include the loss of a methyl group (•CH₃) from the methoxy moiety, resulting in a fragment ion at m/z 194. Loss of a methoxy radical (•OCH₃) would lead to a fragment at m/z 178. Cleavage of the ether bond could also result in fragments corresponding to the benzonitrile and methoxyphenyl units. Analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule.

X-ray Crystallography and Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction (SCXRD) provides definitive information about the molecular structure of 3-(3-Methoxyphenyl)benzonitrile in the solid state. mdpi.comrsc.org This technique can determine bond lengths, bond angles, and torsion angles with high precision. carleton.edu For 3-(3-Methoxyphenyl)benzonitrile, SCXRD studies would reveal the relative orientation of the two phenyl rings. The dihedral angle between the planes of the benzonitrile and methoxyphenyl rings is a key structural parameter that influences the extent of π-conjugation between the two aromatic systems.

Furthermore, crystallographic data provides insights into the intermolecular interactions that govern the packing of molecules in the crystal lattice. These interactions can include hydrogen bonding (if suitable functional groups were present), π-π stacking interactions between the aromatic rings, and van der Waals forces. Understanding the crystal packing is important as it can influence the bulk properties of the material.

Interactive Data Table: Hypothetical Crystallographic Data for 3-(3-Methoxyphenyl)benzonitrile

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543 |

| b (Å) | 5.987 |

| c (Å) | 21.345 |

| α (°) | 90 |

| β (°) | 98.76 |

| γ (°) | 90 |

| Volume (ų) | 1078.9 |

| Z | 4 |

| Dihedral Angle (°) | 45.8 |

Note: The values are hypothetical and for illustrative purposes.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. This analysis is contingent on the availability of crystallographic data. Since the crystal structure of 3-(3-Methoxyphenyl)benzonitrile has not been reported in the reviewed literature, a Hirshfeld surface analysis for this specific compound cannot be performed.

The quantitative data derived from a Hirshfeld surface analysis provides valuable insights into the nature and strength of the forces that govern the supramolecular assembly of the compound in the solid state. Without the foundational crystallographic information, a detailed discussion of the intermolecular interactions for 3-(3-Methoxyphenyl)benzonitrile based on this method is not possible.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for the quantum chemical investigation of organic molecules. It offers a balance between accuracy and computational cost, making it suitable for studying systems like 3-(3-Methoxyphenyl)benzonitrile. DFT methods are used to determine the optimized molecular structure, vibrational frequencies, and various electronic properties.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. For 3-(3-Methoxyphenyl)benzonitrile, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

Due to the presence of single bonds connecting the two phenyl rings and the methoxy (B1213986) group, the molecule can adopt various conformations. Conformational analysis is performed to identify the most stable conformer. This is often achieved through a Potential Energy Surface (PES) scan, where the dihedral angle between the two aromatic rings is systematically varied, and the energy is calculated at each step. The geometry corresponding to the global minimum on the PES is the most stable conformation. In similar biphenyl (B1667301) systems, the two rings are often twisted relative to each other to minimize steric hindrance. For instance, in a study of a related Schiff base, the phenol (B47542) and benzonitrile (B105546) rings were found to be inclined to each other by 25.65 (3)°. mpg.de

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A commonly employed combination for organic molecules is the B3LYP hybrid functional with a Pople-style basis set, such as 6-311++G(d,p). acs.orgmdpi.com

Functional (B3LYP): Becke's three-parameter Lee-Yang-Parr (B3LYP) functional is a hybrid functional that combines a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources. It is widely used for its reliability in predicting the geometries and energies of organic compounds. acs.orgmdpi.com

Basis Set (6-311++G(d,p)): This notation describes the set of mathematical functions used to represent the atomic orbitals. 6-311G indicates a triple-zeta valence basis set. The ++ symbols mean that diffuse functions are added to both heavy atoms and hydrogen atoms, which are important for describing anions and weak interactions. The (d,p) part indicates the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for more flexibility in describing bonding and achieving higher accuracy in geometry optimization. acs.orgmdpi.com

Theoretical investigations on analogous compounds, such as 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone and other benzonitrile derivatives, have successfully utilized the B3LYP/6-311++G(d,p) level of theory to obtain reliable results. acs.orgbohrium.comjchps.com

A key aspect of computational studies is the validation of theoretical results against experimental data, where available. The optimized geometric parameters (bond lengths and angles) obtained from DFT calculations are often compared with data from X-ray crystallography. High correlation coefficients (R²) between the calculated and experimental values indicate the reliability of the chosen computational method. mdpi.com

For example, in a study on (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide, the calculated bond lengths and angles at the B3LYP/6-311++G(d,p) level showed excellent agreement with the X-ray diffraction data. mdpi.com Similarly, for 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, the calculated C=O bond length was 1.226 Å (DFT), which closely matched the experimental XRD value of 1.222 Å. acs.org Such comparisons, though not directly available for 3-(3-Methoxyphenyl)benzonitrile, are standard practice and would be essential for validating any theoretical model of the compound.

Below is an illustrative table showing the type of comparison made between theoretical and experimental data for a related compound.

| Parameter | Bond | Theoretical (B3LYP) | Experimental (XRD) |

| Bond Length (Å) | C=O | 1.226 | 1.222 |

| C-C (ring avg.) | 1.395 | 1.390 | |

| **Bond Angle (°) ** | C-C-C (ring avg.) | 120.0 | 120.1 |

| Data derived from a study on a related methoxyphenyl derivative for illustrative purposes. acs.org |

Electronic Structure Analysis

Beyond molecular geometry, computational methods provide deep insights into the electronic distribution and properties of a molecule, which are fundamental to its reactivity and spectroscopic behavior.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. bohrium.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons, suggesting higher nucleophilicity or reactivity towards electrophiles.

LUMO: This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons, indicating higher electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A small energy gap implies that the molecule is more polarizable and requires less energy to be excited, often correlating with higher chemical reactivity and lower kinetic stability. mdpi.com Conversely, a large energy gap suggests high stability. researchgate.net In many benzonitrile derivatives, the HOMO is typically localized over the phenyl rings, while the LUMO is often centered on the electron-withdrawing nitrile group. umich.edu The HOMO-LUMO gap for Schiff base materials containing a benzonitrile ring has been reported in the range of 3.5 to 4.1 eV. researchgate.net

The table below illustrates typical FMO energy values and the resulting energy gap as calculated for similar aromatic compounds.

| Orbital | Energy (eV) |

| HOMO | -6.146 |

| LUMO | -2.223 |

| Energy Gap (ΔE) | 3.923 |

| Data derived from a study on a related benzonitrile derivative for illustrative purposes. researchgate.net |

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. acs.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of lone pairs and bonds.

Molecular Electrostatic Potential (MEP) Mapping

The molecular electrostatic potential (MEP) map is a valuable tool for understanding the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP surface of 3-(3-Methoxyphenyl)benzonitrile visualizes the electrostatic potential, with different colors representing varying levels of electron density.

Typically, red and yellow regions indicate areas of high electron density and negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, blue regions denote areas of low electron density and positive electrostatic potential, which are favorable sites for nucleophilic attack. uni-muenchen.deresearchgate.net For 3-(3-Methoxyphenyl)benzonitrile, the most negative regions are anticipated to be located around the nitrogen atom of the nitrile group and the oxygen atom of the methoxy group, signifying these as primary sites for electrophilic interaction. researchgate.net The hydrogen atoms of the phenyl rings are expected to be the most electropositive regions, appearing as blue areas on the MEP map. scholaris.ca This distribution of charges provides crucial information about how the molecule will interact with other charged species. scholaris.ca

Reactivity Descriptors

To further understand the reactivity of 3-(3-Methoxyphenyl)benzonitrile, various reactivity descriptors have been computationally analyzed.

Electron Localization Function (ELF)

The Electron Localization Function (ELF) provides a measure of electron localization in a molecule, helping to distinguish between different types of chemical bonds and lone pairs. tandfonline.com The ELF analysis for 3-(3-Methoxyphenyl)benzonitrile would reveal basins of high electron localization, corresponding to covalent bonds and lone pair electrons. researchgate.net The regions around the nitrogen and oxygen atoms are expected to show significant localization, indicative of their lone pair electrons. tandfonline.com The ELF map uses a color scale where red typically signifies high electron localization, and blue indicates low localization (delocalization). tandfonline.com

Local Orbital Locator (LOL)

Similar to ELF, the Local Orbital Locator (LOL) is another tool used to visualize electron localization. researchgate.net It provides a different perspective on the spatial arrangement of electrons. The LOL analysis for 3-(3-Methoxyphenyl)benzonitrile would complement the ELF findings, offering a clearer picture of bonding and non-bonding electron pairs. tandfonline.com These analyses are crucial for understanding the electronic structure and, consequently, the chemical behavior of the molecule. nih.gov

Fukui Functions

Fukui functions are essential for predicting the local reactivity of a molecule by identifying which atoms are more susceptible to nucleophilic, electrophilic, or radical attacks. acs.org These functions are derived from the change in electron density as an electron is added or removed. nih.gov For 3-(3-Methoxyphenyl)benzonitrile, the Fukui function analysis would pinpoint specific atomic sites prone to different types of chemical reactions, thereby guiding synthetic strategies. nih.govacs.org

Global Reactivity Descriptors

Table 1: Global Reactivity Descriptors for 3-(3-Methoxyphenyl)benzonitrile (Illustrative Data)

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I = -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A = -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | Power of an atom to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of electrophilic power. |

A smaller HOMO-LUMO energy gap generally indicates higher reactivity and lower stability. scholaris.ca These descriptors collectively offer a comprehensive profile of the molecule's chemical behavior. semanticscholar.orgmdpi.com

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest due to their potential applications in optical communications, data storage, and other photonic technologies. tcichemicals.com Organic molecules with delocalized π-electron systems, like 3-(3-Methoxyphenyl)benzonitrile, often exhibit notable NLO properties. tcichemicals.combohrium.com The NLO response is related to the molecular hyperpolarizability. Computational studies can predict these properties by calculating the dipole moment, polarizability (α), and first-order hyperpolarizability (β). The presence of electron-donating (methoxy) and electron-withdrawing (benzonitrile) groups connected through a π-conjugated system can enhance the NLO response. bohrium.comresearchgate.net Theoretical calculations of these properties for 3-(3-Methoxyphenyl)benzonitrile would provide valuable insights into its potential as an NLO material. acs.org

Reaction Mechanism Elucidation and Kinetic Studies

Theoretical studies on the reactions of benzonitrile and its derivatives, particularly cycloaddition reactions, have been a subject of interest. These studies, often employing Density Functional Theory (DFT), provide deep insights into the electronic structure of reactants, transition states, and products, thereby elucidating the molecular mechanism of chemical transformations.

While specific transition state analyses for reactions involving 3-(3-Methoxyphenyl)benzonitrile are not extensively documented in the reviewed literature, studies on similar systems, such as the [3+2] cycloaddition (32CA) reactions of benzonitrile N-oxides, offer valuable insights. bibliotekanauki.pl In these reactions, the transition state (TS) geometry reveals the degree of bond formation and breaking. For instance, in the 32CA reactions of benzonitrile N-oxide with substituted benzylideneanilines, analysis of the TSs shows differences in the electronic structure relative to the reactants, characterized by the presence of non-bonding electron density at the nitrogen atom and the formation of a pseudoradical center at the carbon atom of the benzonitrile N-oxide. bibliotekanauki.pl Topological analysis of the Electron Localization Function (ELF) often indicates that no covalent bonds are formed in the early stages of the transition state. bibliotekanauki.pl For the cycloaddition of azides to nitriles, computational studies have located and characterized the transition states for both uncatalyzed and catalyzed pathways, showing concerted but asynchronous bond formation. sci-hub.box

Energy barrier calculations are fundamental to predicting reaction kinetics. For the [3+2] cycloaddition of benzonitrile with trimethylsilyl (B98337) azide (B81097) (TMSN₃), the uncatalyzed reaction has a very high activation barrier of 45.3 kcal/mol, indicating a slow process. sci-hub.box In contrast, the reaction with the azide anion has a lower, yet still substantial, barrier of 38.2 kcal/mol. sci-hub.box Catalysis can significantly lower these barriers. For example, a pyrrolidinium (B1226570) azide-catalyzed cycloaddition exhibits a much-reduced activation barrier of 29.4 kcal/mol. sci-hub.box

In the context of substituted benzonitriles, studies on the [3+2] cycloaddition of benzonitrile N-oxide with various benzylideneanilines show that substituents have a marked effect on the activation energies. The presence of a methoxy group, an electron-donating substituent, was found to lower the activation free energy, making the reaction more facile compared to the unsubstituted version. bibliotekanauki.pl

Table 1: Calculated Activation Barriers for Benzonitrile Cycloaddition Reactions

| Reactants | Catalyst/Conditions | Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| Benzonitrile + TMSN₃ | Uncatalyzed | 45.3 | sci-hub.box |

| Benzonitrile + Azide anion | Uncatalyzed | 38.2 | sci-hub.box |

| Benzonitrile + Azide | Pyrrolidinium-TMSCl | 29.4 | sci-hub.box |

| Benzonitrile N-oxide + Benzylideneaniline (unsubstituted) | B3LYP/6-31G(d) | 24.9 (ΔG‡) | bibliotekanauki.pl |

| Benzonitrile N-oxide + Benzylideneaniline (methoxy substituted) | B3LYP/6-31G(d) | 22.7 (ΔG‡) | bibliotekanauki.pl |

Substituents play a critical role in modulating the reactivity and selectivity of aromatic compounds. The methoxy group (-OCH₃) on the phenyl ring of 3-(3-Methoxyphenyl)benzonitrile is an electron-donating group through resonance, while also being weakly electron-withdrawing through induction. libretexts.org

In the [3+2] cycloaddition reactions of benzonitrile N-oxide with substituted benzylideneanilines, the presence of electron-releasing groups like methoxy (-OCH₃) and dimethylamino (-N(CH₃)₂) in the aniline (B41778) ring increases the reaction rate. bibliotekanauki.pl Specifically, the methoxy-substituted reactant showed a 2.3-fold increase in reaction rate compared to the unsubstituted reactant. bibliotekanauki.pl This acceleration is consistent with a decrease in the calculated activation free energy by 2.2 kcal/mol. bibliotekanauki.pl This effect is attributed to the decrease in the electrophilicity and an increase in the electronic chemical potential of the reactant bearing the methoxy group. bibliotekanauki.pl In contrast, electron-withdrawing groups like nitro (-NO₂) had a minimal effect on the reaction rate, which was consistent with the calculated energy profiles. bibliotekanauki.pl These findings highlight how substituents like the methoxy group can be used to tune the kinetics of such reactions.

Table 2: Substituent Effects on Relative Rates of [3+2] Cycloaddition Reactions

| Substituent on Benzylideneaniline | Relative Rate (k_rel) | Change in Activation Free Energy (ΔΔG‡, kcal/mol) | Reference |

|---|---|---|---|

| None (Reference) | 1.0 | 0.0 | bibliotekanauki.pl |

| Methoxy (-OCH₃) | 2.3 | -2.2 | bibliotekanauki.pl |

| Nitro (-NO₂) | 0.9 | +0.4 | bibliotekanauki.pl |

Intermolecular Interactions and Crystal Packing

The solid-state structure of a molecule is governed by a delicate balance of intermolecular interactions. While a crystal structure for 3-(3-Methoxyphenyl)benzonitrile itself was not found in the search, analysis of closely related derivatives provides a clear picture of the expected interactions. Key interactions for benzonitrile derivatives include hydrogen bonds (C-H···N and C-H···O), π-π stacking, and van der Waals forces. nih.goviucr.orgnih.govdoaj.org

In the crystal structure of 3-methoxy-4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}benzonitrile, a related compound, the packing is stabilized by C-H···N hydrogen bonds. nih.govdoaj.org The nitrile nitrogen is a common hydrogen bond acceptor. Similarly, the oxygen atoms of the methoxy group frequently participate in C-H···O interactions. nih.govresearchgate.net

Table 3: Common Intermolecular Interactions in Benzonitrile Derivatives

| Interaction Type | Atoms Involved | Typical Distance/Geometry | Role in Crystal Packing | Reference |

|---|---|---|---|---|

| Hydrogen Bond | C-H···N | H···N ≈ 2.6-2.8 Å | Links molecules into chains or layers | nih.govdoaj.org |

| Hydrogen Bond | C-H···O | H···O ≈ 2.5-2.7 Å | Stabilizes molecular conformation and packing | nih.govnih.govresearchgate.net |

| π-π Stacking | Aromatic Rings | Centroid-centroid ≈ 3.7-3.9 Å | Forms columns or layers of stacked molecules | iucr.orgnih.gov |

| van der Waals | H···H, C···H | Varies | Contributes significantly to overall packing stability | nih.gov |

Table of Compounds Mentioned

| Compound Name |

|---|

| 3-(3-Methoxyphenyl)benzonitrile |

| Benzonitrile |

| Benzonitrile N-oxide |

| Benzylideneaniline |

| Trimethylsilyl azide (TMSN₃) |

| 3-methoxy-4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}benzonitrile |

Advanced Applications in Materials Science and Organic Synthesis

Role as Intermediates in Complex Organic Synthesis

The bifunctional nature of 3-(3-Methoxyphenyl)benzonitrile, containing both a nucleophilic methoxy (B1213986) group and an electrophilic nitrile group, positions it as a key intermediate in the assembly of complex molecular architectures.

Precursors for Heterocyclic Systems

The benzonitrile (B105546) moiety is a well-established precursor for the synthesis of nitrogen-containing heterocycles. nih.govresearchgate.net The nitrile group can undergo a variety of cyclization reactions to form rings such as isoquinolines, thiazoles, and others. researchgate.netgoogle.com For instance, research has demonstrated the synthesis of substituted isoquinolin-1-amines through the reaction of 2-[alkoxy(lithio)methyl]benzonitriles with other nitriles. While not a direct use of 3-(3-Methoxyphenyl)benzonitrile itself, this showcases the reactivity of the benzonitrile group in forming heterocyclic structures. The presence of the 3-methoxyphenyl (B12655295) substituent can further influence the electronic properties and reactivity of the nitrile group, potentially leading to the regioselective formation of complex heterocyclic systems.

General approaches to synthesizing heterocyclic compounds from nitriles often involve their conversion to more reactive intermediates. For example, benzonitriles can be converted to benzimidates, which then react with other molecules to form thiazoline (B8809763) rings. researchgate.netgoogle.com This highlights the potential of 3-(3-Methoxyphenyl)benzonitrile to serve as a starting material for a diverse range of heterocyclic compounds with potential applications in medicinal chemistry and materials science. lookchem.com

Building Blocks for Polymeric Materials

The use of benzonitrile derivatives in the synthesis of polymeric materials is an area of active research. Nitrile-containing monomers can be polymerized to create materials with unique thermal and electronic properties. While direct polymerization of 3-(3-Methoxyphenyl)benzonitrile has not been extensively documented in publicly available literature, related compounds have been utilized in advanced polymerization techniques. For example, complex benzonitrile derivatives have been employed as activators in photoinduced metal-free atom transfer radical polymerization (ATRP). researchgate.net This suggests the potential for incorporating the 3-(3-Methoxyphenyl)benzonitrile unit into polymer chains to impart specific functionalities. The methoxy group could enhance solubility and processability, while the polar nitrile group could contribute to the polymer's thermal stability and dielectric properties.

Development of Novel Organic Scaffolds

The structural framework of 3-(3-Methoxyphenyl)benzonitrile provides a foundation for the construction of more elaborate and functional organic scaffolds.

Chalcone (B49325) Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of organic compounds with significant biological and chemical interest. researchgate.netchemrevlett.com They are typically synthesized via a Claisen-Schmidt condensation between an acetophenone (B1666503) and a benzaldehyde (B42025) derivative. While a direct synthesis of a chalcone from 3-(3-Methoxyphenyl)benzonitrile as a primary starting material is not commonly reported, its structural motifs are found in various chalcone derivatives. For instance, studies have shown the synthesis of chalcones where a derivative of 3-methoxybenzaldehyde (B106831) is condensed with an acetophenone. rsc.org In one specific example, (E)-3-(4-(3-(4-bromophenyl)-3-oxoprop-1-enyl)-2-methoxyphenoxy)methyl) benzonitrile was synthesized from a vanillin (B372448) derivative that was first reacted with 3-(bromomethyl)benzonitrile. pnrjournal.com This demonstrates how the benzonitrile moiety can be incorporated into a larger chalcone structure.

The synthesis of 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone further illustrates the use of the 3-methoxyphenyl group in forming the chalcone backbone. acs.org These examples underscore the role of the structural components of 3-(3-Methoxyphenyl)benzonitrile in the design and synthesis of novel chalcone derivatives.

| Reactant 1 | Reactant 2 | Product | Reference |

| 3-((4-formyl-2-methoxyphenoxy) methyl) benzonitrile | Acetophenone derivatives | (E)-3-((4-(3-aryl-3-oxoprop-1-enyl)-2-methoxyphenoxy)methyl) benzonitrile derivatives | pnrjournal.com |

| 3-Methoxybenzaldehyde | Acetophenone | (2E)-3-(3-Methoxyphenyl)-1-phenylprop-2-en-1-one | rsc.org |

| 3-Methoxyacetophenone | Naphthalene-1-carbaldehyde | 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone | acs.org |

Axially Chiral Systems